N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole ring system, which is known for its aromatic properties and its role in numerous pharmacologically active molecules .
Preparation Methods
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide typically involves the formation of the indole ring followed by the attachment of the benzamide moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways . For example, they can inhibit the activity of certain enzymes or modulate receptor signaling, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide can be compared with other indole derivatives such as:
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Both compounds have a methoxy group on the indole ring, but melatonin has an acetamide group instead of a benzamide group.
Serotonin (5-hydroxytryptamine): Serotonin has a hydroxyl group at the C-5 position of the indole ring and an amine group, making it structurally different but functionally related due to its biological activity.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-3-4-6-16(13)19(22)20-10-9-14-12-21-18-11-15(23-2)7-8-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
JTBINGCNLXLVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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